![molecular formula C19H21N5O2 B2631823 4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878413-34-4](/img/structure/B2631823.png)
4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione, commonly known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It is a potent and specific inhibitor of PDE4 with a half-maximal inhibitory concentration (IC50) of 0.2-1 μM. PDE4 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger molecule that plays a key role in intracellular signaling pathways.
Mechanism of Action
Ro 20-1724 works by inhibiting 4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione4, which leads to an increase in cAMP levels. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets. The net effect of increased cAMP levels and PKA activation is the inhibition of inflammatory cytokine production, relaxation of smooth muscle, and modulation of immune cell function.
Biochemical and Physiological Effects:
Ro 20-1724 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been shown to relax smooth muscle, which leads to bronchodilation and improved airflow. Additionally, Ro 20-1724 has been shown to modulate immune cell function, including the inhibition of T-cell proliferation and the suppression of antigen-presenting cell function.
Advantages and Limitations for Lab Experiments
Ro 20-1724 has several advantages for use in laboratory experiments. It is a highly specific inhibitor of 4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione4, which makes it an ideal tool for studying the role of cAMP signaling in various cellular processes. It also has a well-established safety profile, which makes it a good candidate for in vivo studies. However, Ro 20-1724 has some limitations. It is relatively expensive, which can limit its use in large-scale experiments. Additionally, it has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.
Future Directions
Ro 20-1724 has several potential future applications. It has been shown to have anti-inflammatory effects in various disease models, including asthma, COPD, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Ro 20-1724 has been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Further research is needed to fully understand the potential therapeutic applications of Ro 20-1724 and to develop more potent and selective inhibitors of 4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione4.
Synthesis Methods
Ro 20-1724 can be synthesized by various methods. One of the most common methods involves the condensation of 2,6-dimethylphenylacetonitrile with 2,4,5-trimethoxybenzaldehyde to form 2,6-dimethyl-4,5,7-trimethoxy-3-phenyl-2H-pyran-2-one. The pyranone is then reacted with urea and ammonium chloride to form Ro 20-1724.
Scientific Research Applications
Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects. It has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
properties
IUPAC Name |
4,6,7,8-tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-11-8-6-7-9-14(11)10-23-17(25)15-16(22(5)19(23)26)20-18-21(4)12(2)13(3)24(15)18/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPFIPKCLYDIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4C)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-morpholin-4-ylethyl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2631742.png)
![(4-((4-fluorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2631743.png)
![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)
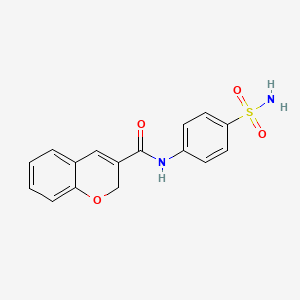
![2,4,6-Trimethyl-N-[2-(prop-2-enoylamino)ethyl]pyridine-3-carboxamide](/img/structure/B2631749.png)

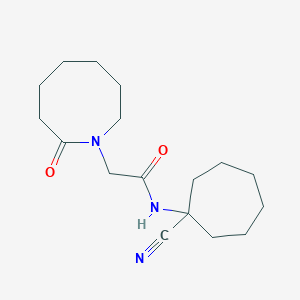
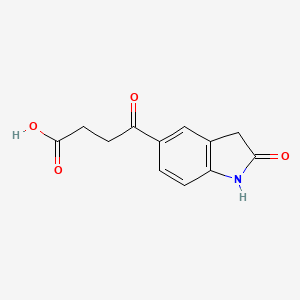
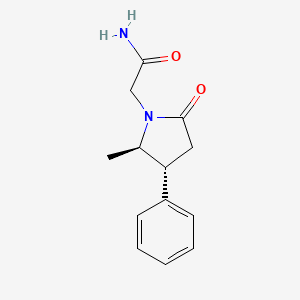
![4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2631756.png)
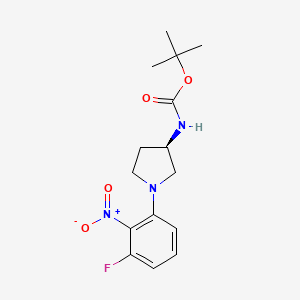
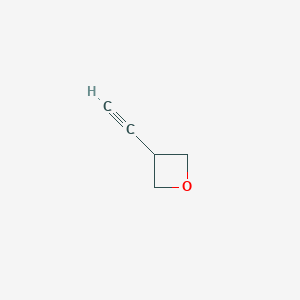
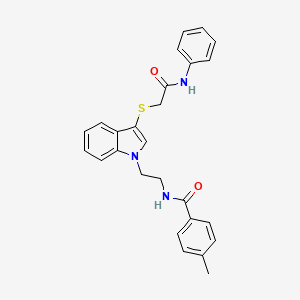
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)